4,4-dimethylpentane-1-thiol
Description
4,4-Dimethylpentane-1-thiol is a branched organosulfur compound with the molecular formula C₇H₁₄S. Its structure features a pentane backbone substituted with two methyl groups at the 4th carbon and a thiol (-SH) functional group at the terminal (1st) carbon. Thiols are characterized by their strong, often unpleasant odors and reactivity due to the sulfur atom.
Properties
CAS No. |
110502-98-2 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
4,4-dimethylpentane-1-thiol |
InChI |
InChI=1S/C7H16S/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3 |
InChI Key |
SPTABJXJCBLVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCS |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethylpentane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylpentan-1-ol with hydrogen sulfide (H2S) in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with 4,4-dimethylpentan-1-ol to form the corresponding thiol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) are commonly used to facilitate the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpentane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using hydrogen peroxide (H2O2) or iodine (I2) to form 4,4-dimethylpentane-1-disulfide.
Reduction: Thiols can be reduced to form the corresponding alkanes. This reaction typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. For instance, this compound can react with methyl iodide (CH3I) to form 4,4-dimethylpentane-1-methylthioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide).
Major Products
Oxidation: 4,4-Dimethylpentane-1-disulfide.
Reduction: 4,4-Dimethylpentane.
Substitution: 4,4-Dimethylpentane-1-methylthioether.
Scientific Research Applications
4,4-Dimethylpentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides. Its unique structure makes it a valuable compound for studying the reactivity of thiols.
Biology: Thiols play a crucial role in biological systems, and this compound can be used as a model compound to study thiol-based redox reactions and enzyme mechanisms.
Medicine: Thiols are known for their antioxidant properties, and this compound can be investigated for potential therapeutic applications, such as in the development of drugs that target oxidative stress.
Industry: It is used in the production of polymers, resins, and other materials that require sulfur-containing compounds. Its reactivity with various substrates makes it a versatile compound in industrial applications.
Mechanism of Action
The mechanism of action of 4,4-dimethylpentane-1-thiol involves its ability to donate and accept electrons through its sulfur atom. This property allows it to participate in redox reactions, where it can act as both an oxidizing and reducing agent. The sulfur atom in the thiol group can form bonds with various substrates, facilitating nucleophilic substitution and addition reactions. In biological systems, thiols can interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and behavior of 4,4-dimethylpentane-1-thiol, it is compared below with three structurally related compounds: 4,4-dimethylpentan-1-ol (alcohol analog), 2,2,4-trimethylpentane (branched alkane), and 2,2,4,4-tetramethyl-3-pentanone (branched ketone). These comparisons highlight the impact of functional groups and branching on physical and chemical properties.
Table 1: Comparative Properties of this compound and Analogues
Functional Group Influence
- Thiol vs. Alcohol: The thiol group (-SH) in this compound results in lower boiling points compared to its alcohol analog (4,4-dimethylpentan-1-ol) due to weaker hydrogen bonding. However, thiols exhibit higher solubility in organic solvents than alkanes. Example: Ethanethiol (b.p. 35°C) vs. ethanol (b.p. 78°C).
- Thiol vs. Alkane: The polarizable sulfur atom in the thiol increases intermolecular interactions (van der Waals forces) compared to nonpolar alkanes like 2,2,4-trimethylpentane (isooctane), leading to a higher boiling point.
- Thiol vs. Ketone: The ketone group (C=O) in 2,2,4,4-tetramethyl-3-pentanone introduces dipole-dipole interactions, resulting in a boiling point closer to the thiol. However, ketones lack the acidic proton of thiols, reducing their reactivity in oxidation reactions.
Reactivity and Stability
- Thiols : Prone to oxidation, forming disulfides (-S-S-). This reactivity is critical in biological systems (e.g., cysteine disulfide bonds) and industrial vulcanization processes.
- Alcohols : Oxidize to ketones or carboxylic acids, depending on structure. 4,4-Dimethylpentan-1-ol may oxidize to a ketone if tertiary.
- Alkanes : Highly inert; primary reactions involve combustion or radical halogenation.
- Ketones : Resist oxidation but undergo nucleophilic addition reactions (e.g., with Grignard reagents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
